molecular formula C13H21NO B11942769 4-(Benzylamino)-4-methyl-2-pentanol CAS No. 18774-36-2

4-(Benzylamino)-4-methyl-2-pentanol

Cat. No.: B11942769
CAS No.: 18774-36-2
M. Wt: 207.31 g/mol
InChI Key: PBSANKVAPLDYBT-UHFFFAOYSA-N
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Description

4-(Benzylamino)-4-methyl-2-pentanol is an organic compound that features a benzylamino group attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-4-methyl-2-pentanol typically involves the reaction of benzylamine with 4-methyl-2-pentanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a nickel catalyst. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of high-pressure hydrogenation reactors with a nickel or palladium catalyst is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-4-methyl-2-pentanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetone or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: 4-(Benzylamino)-4-methyl-2-pentanone.

    Reduction: 4-(Benzylamino)-4-methyl-2-pentylamine.

    Substitution: Various substituted benzylamino derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylamino)-4-methyl-2-pentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-4-methyl-2-pentanol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue with a benzyl group attached to an amine.

    4-(Benzylamino)butanol: A similar compound with a shorter carbon chain.

    4-(Benzylamino)-4-methyl-2-pentanone: The oxidized form of 4-(Benzylamino)-4-methyl-2-pentanol.

Uniqueness

This compound is unique due to its specific structure, which combines a benzylamino group with a pentanol backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

18774-36-2

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-(benzylamino)-4-methylpentan-2-ol

InChI

InChI=1S/C13H21NO/c1-11(15)9-13(2,3)14-10-12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3

InChI Key

PBSANKVAPLDYBT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)NCC1=CC=CC=C1)O

Origin of Product

United States

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